1,1-Cyclopropanediethanol
Description
1,1-Cyclopropanediethanol (CAS: 80438-88-6) is a cyclopropane derivative featuring two hydroxyl groups attached to adjacent carbon atoms within the strained cyclopropane ring. Its molecular formula is C₅H₁₀O₂, and it is synthesized via a ring-closure reaction between organic dihalides and reducing agents in alcohol solvents, followed by ammonia-induced solid-liquid separation and rectification. This method achieves a high yield (>90%) and purity (>98%) . The compound’s strained cyclopropane ring and bifunctional hydroxyl groups make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and polymers.
Properties
IUPAC Name |
2-[1-(2-hydroxyethyl)cyclopropyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-3-7(1-2-7)4-6-9/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGQCNKZNMTORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704677 | |
| Record name | 2,2'-(Cyclopropane-1,1-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80438-88-6 | |
| Record name | 2,2'-(Cyclopropane-1,1-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-cyclopropanediethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1,1-Cyclopropanediethanol, a compound characterized by its unique cyclopropane structure, has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of this compound, synthesizing findings from various studies and case reports.
Chemical Structure and Properties
This compound has the following chemical structure:
This compound features two hydroxyl groups attached to a cyclopropane ring, which may contribute to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds containing cyclopropane structures can exhibit significant antimicrobial properties. A study highlighted the efficacy of cyclopropane derivatives against various bacterial strains, suggesting that this compound may share similar antimicrobial characteristics due to its structural features .
Table 1: Antimicrobial Efficacy of Cyclopropane Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Cyclopropane derivative A | S. aureus | 16 µg/mL |
| Cyclopropane derivative B | P. aeruginosa | 64 µg/mL |
Anticancer Properties
The anticancer potential of cyclopropane derivatives has been explored in several studies. For instance, the cytotoxic effects of spirocyclopropanes have been documented against various cancer cell lines, including HeLa and RKO cells . The IC50 values for these compounds ranged from 49.79 µM to 113.70 µM, indicating a promising avenue for further research into the anticancer properties of this compound.
Table 2: Cytotoxicity of Cyclopropane Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 78.72 |
| Cyclopropane derivative C | RKO | 60.70 |
| Cyclopropane derivative D | PC-3 | 49.79 |
The mechanism by which cyclopropane derivatives exert their biological effects is an area of active investigation. Initial findings suggest that these compounds may interact with cellular membranes and induce oxidative stress in target cells . The specific pathways involved in the anticancer activity of this compound remain to be elucidated.
Case Studies
Several case studies have documented the effects of cyclopropane derivatives in clinical settings. For example, a recent investigation into a related compound demonstrated significant reductions in tumor size in animal models when treated with a cyclopropane-based drug . These findings underscore the potential therapeutic applications of compounds like this compound.
Scientific Research Applications
Building Block for Complex Molecules
Due to its functional groups, 1,1-CDM is utilized as a precursor in the synthesis of various complex organic molecules. It can serve as a starting material for:
- Pharmaceuticals : Researchers have explored its use in synthesizing drug intermediates.
- Polymers : Its diol functionality allows it to participate in polymerization reactions, leading to polycarbonate diols and other polymeric materials .
Case Study: Synthesis of Polycarbonate Diols
A notable application of 1,1-CDM is in the development of polycarbonate diols. These materials are significant in producing high-performance polymers with desirable mechanical properties. The synthesis involves reacting 1,1-CDM with diisocyanates to form polyurethane elastomers .
Antimicrobial Properties
Recent studies have indicated that 1,1-CDM exhibits antimicrobial activity. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antimicrobial agents. Research has focused on its interaction with various biological systems to understand its mechanism of action .
Interaction with Biological Targets
The compound's unique structure allows it to interact with biological targets such as enzymes and receptors. Studies investigating these interactions are crucial for elucidating potential therapeutic uses:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons
Ring Strain and Reactivity: The cyclopropane ring in this compound introduces significant ring strain (~27 kcal/mol), making it more reactive in ring-opening reactions compared to the less-strained cyclobutane analog (CAS: 877125-96-7) . Cyclohexene derivatives (e.g., 3-cyclohexene-1,1-dimethanol) lack ring strain, resulting in lower reactivity but improved thermal stability .
Functional Group Influence: The dual hydroxyl groups in this compound enhance its polarity and solubility in polar solvents, whereas esters (e.g., 1,1-cyclopropanedicarboxylic acid monoethyl ester) are less polar and more suited as intermediates in cross-coupling reactions .
Synthetic Efficiency: this compound’s synthesis achieves >90% yield under mild conditions , whereas cyclopropane-carboxylate esters often require harsher reagents (e.g., CaH₂-distilled DMF) .
Applications: this compound’s hydroxyl groups facilitate its use in crosslinking agents for polymers. In contrast, tosylate derivatives (e.g., Cyclopropaneethanol, 1-methyl-, 1-(4-methylbenzenesulfonate), CAS: 63064-32-4) are better leaving groups for nucleophilic substitutions .
Research Findings and Data
Thermal Stability
- This compound decomposes at ~150°C due to ring strain, while 3-cyclohexene-1,1-dimethanol remains stable up to ~250°C .
Solubility
- This compound is highly soluble in methanol and water (>50 mg/mL), whereas its cyclobutane analog shows reduced solubility in water (<20 mg/mL) due to increased hydrophobicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
